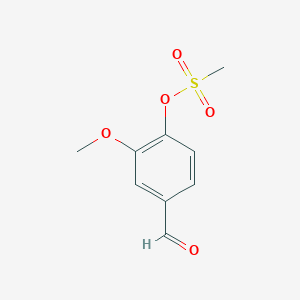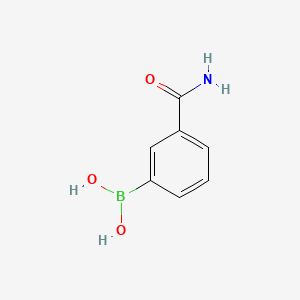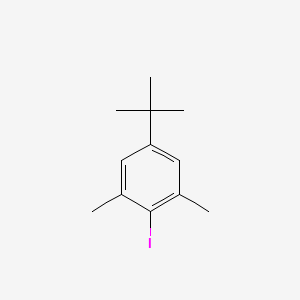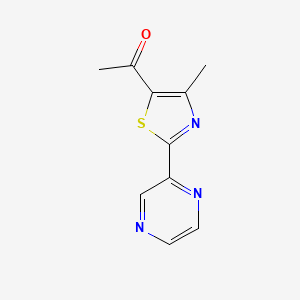
2,4-二溴噻唑-5-甲醛
描述
2,4-Dibromothiazole-5-carboxaldehyde is a sulfur-containing heterocyclic compound with the molecular formula C4HBr2NOS. It is characterized by the presence of two bromine atoms at positions 2 and 4 on the thiazole ring and an aldehyde group at position 5. This compound is of significant interest due to its diverse applications in scientific research and industry.
科学研究应用
2,4-Dibromothiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Thiazole derivatives, which include 2,4-dibromothiazole-5-carboxaldehyde, have been reported to possess diverse biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects .
Mode of Action
It is known that thiazole derivatives interact with their targets in a manner that leads to their observed biological activities .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Thiazole derivatives are known to have a range of effects, including antibacterial, antifungal, antiprotozoal, and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromothiazole-5-carboxaldehyde . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.
生化分析
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been reported to possess diverse pharmacological activities .
Cellular Effects
Thiazole derivatives have been reported to possess antibacterial, antifungal, antiprotozoal, and antitumor activity , but specific interactions of 2,4-Dibromothiazole-5-carboxaldehyde with cells have not been documented.
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromothiazole-5-carboxaldehyde typically involves the bromination of thiazole derivatives. One common method includes the bromination of thiazole-5-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 2,4-Dibromothiazole-5-carboxaldehyde often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
2,4-Dibromothiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (copper salts, palladium complexes).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of 2,4-Dibromothiazole-5-carboxylic acid.
Reduction: Formation of 2,4-Dibromothiazole-5-methanol.
相似化合物的比较
Similar Compounds
2,4-Dibromothiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,4-Diacetyl-5-bromothiazole: Contains acetyl groups instead of the aldehyde group, leading to different reactivity and applications.
Uniqueness
2,4-Dibromothiazole-5-carboxaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
属性
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBMZERYWBZSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395130 | |
| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139669-95-7 | |
| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What is the significance of 2,4-Dibromothiazole-5-carboxaldehyde in the synthesis of [13C4, D4]-5-(hydroxymethyl)thiazole?
A1: 2,4-Dibromothiazole-5-carboxaldehyde serves as a crucial intermediate in the synthesis of the desired [13C4, D4]-5-(hydroxymethyl)thiazole. The research paper outlines a four-step synthesis where this compound is generated by reacting [13C3]-2,4-thiazolidinedione with phosphorus oxybromide and [13C, D]-DMF. [] This aldehyde is then reduced and subsequently de-brominated to yield the final isotope-labeled product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














